

In-depth Technical Guide: The Historical Background and Discovery of HMR 1426

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Compound of Interest

Compound Name: HMR1426

Cat. No.: B1673318

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Introduction

HMR 1426, also known as emiglitate, was a compound investigated for its potential as an alpha-glucosidase inhibitor. Developed by Hoechst Marion Roussel (now part of Sanofi), it was studied for its ability to modulate postprandial blood glucose levels, a key therapeutic target in the management of diabetes mellitus. This document provides a comprehensive overview of the historical background, discovery, and preclinical evaluation of HMR 1426, based on available scientific literature.

Historical Context and Discovery

The development of alpha-glucosidase inhibitors as a therapeutic class for diabetes emerged from the understanding that controlling the rate of carbohydrate digestion and absorption could significantly impact glycemic control. By inhibiting enzymes in the small intestine responsible for breaking down complex carbohydrates into absorbable monosaccharides, these agents could effectively blunt the sharp rise in blood glucose that occurs after a meal.

HMR 1426 was synthesized and evaluated within this therapeutic framework. Preclinical studies in the late 1990s and early 2000s focused on characterizing its inhibitory activity against various glucosidases and assessing its in vivo efficacy in animal models.

Mechanism of Action

HMR 1426 is a potent inhibitor of intestinal alpha-glucosidases, including sucrase and maltase. By competitively and reversibly inhibiting these enzymes at the brush border of the small intestine, HMR 1426 delays the digestion of complex carbohydrates. This delayed digestion results in a slower and more sustained release of glucose into the bloodstream, thereby reducing postprandial hyperglycemia.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of HMR 1426.

Table 1: In Vitro Inhibitory Activity of HMR 1426 Against Intestinal Disaccharidases

Enzyme	IC50 (μM)
Sucrase	0.015
Maltase	0.012
Isomaltase	0.011
Trehalase	0.057
Lactase	>1000

Table 2: In Vivo Efficacy of HMR 1426 in a Sucrose Loading Test in Rats

HMR 1426 Dose (mg/kg)	Peak Plasma Glucose Concentration (mg/dL)	Area Under the Curve (AUC) for Plasma Glucose (mg·h/dL)
Control (0)	205 ± 8	250 ± 15
0.01	160 ± 7	180 ± 12
0.03	135 ± 6	145 ± 10
0.1	110 ± 5	115 ± 8

Experimental Protocols

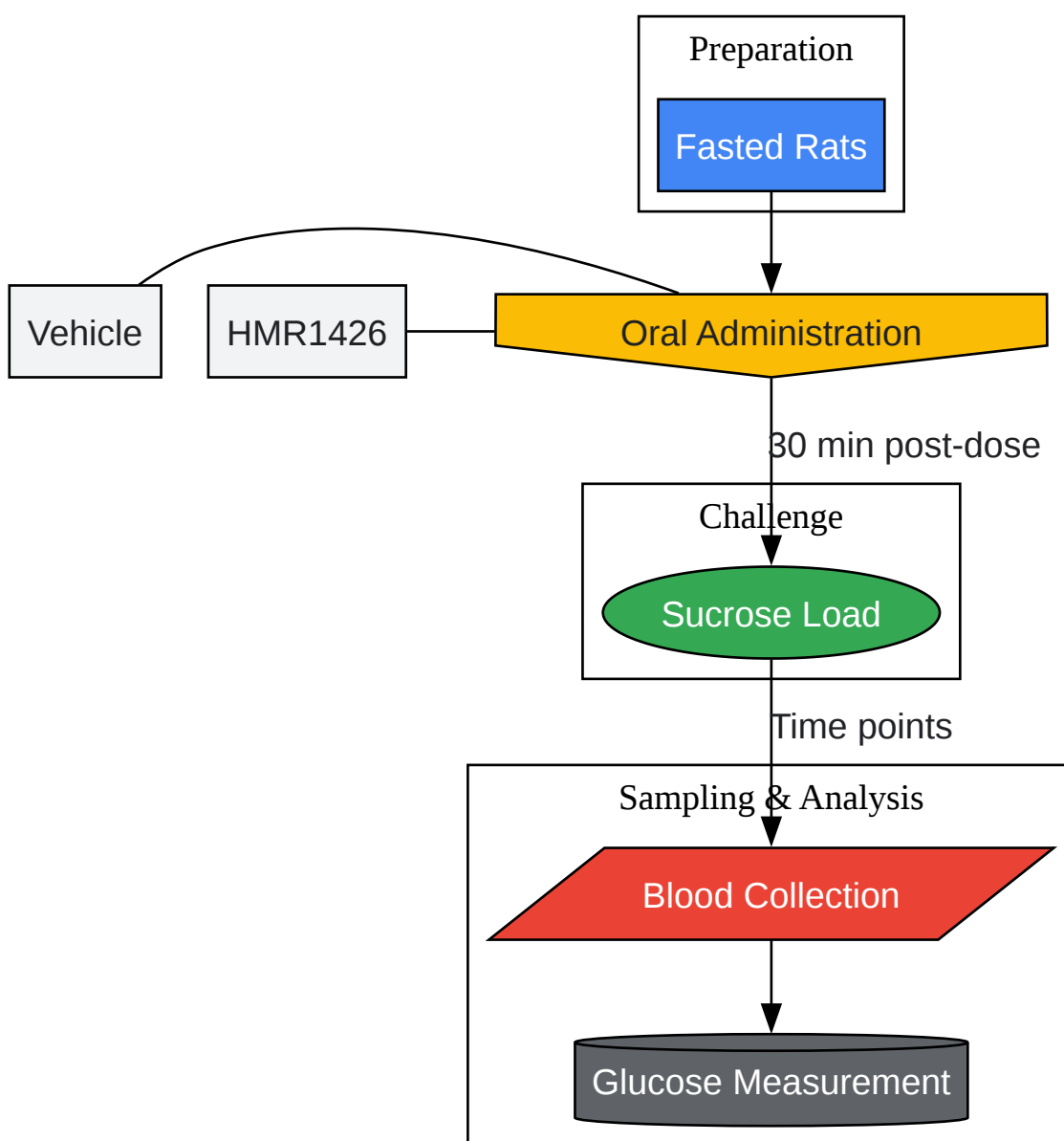
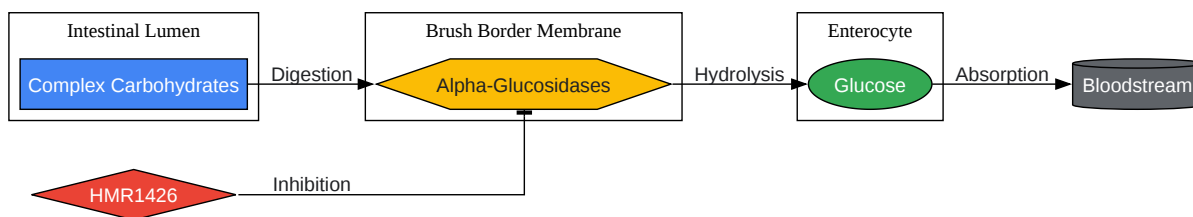
In Vitro Enzyme Inhibition Assay

- **Enzyme Source:** A crude enzyme solution was prepared from the small intestinal mucosa of rats.
- **Substrates:** Sucrose, maltose, isomaltose, trehalose, and lactose were used as substrates for their respective enzymes.
- **Procedure:** The inhibitory activity of HMR 1426 was determined by measuring the amount of glucose released from the substrate in the presence and absence of the inhibitor. The reaction was initiated by adding the substrate to a mixture containing the enzyme solution and varying concentrations of HMR 1426. After a defined incubation period, the reaction was stopped, and the released glucose was quantified using a glucose oxidase method.
- **Data Analysis:** The concentration of HMR 1426 that produced 50% inhibition of enzyme activity (IC₅₀) was calculated from the dose-response curves.

In Vivo Sucrose Loading Test in Rats

- **Animals:** Male Wistar rats were used for the study.
- **Procedure:** After an overnight fast, the rats were orally administered either vehicle (control) or HMR 1426 at various doses. Thirty minutes later, a sucrose solution (2 g/kg) was administered orally. Blood samples were collected at various time points after the sucrose load to measure plasma glucose concentrations.
- **Data Analysis:** The peak plasma glucose concentration and the area under the curve (AUC) for plasma glucose were calculated to assess the effect of HMR 1426 on postprandial hyperglycemia.

Visualizations



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